(S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate

Description

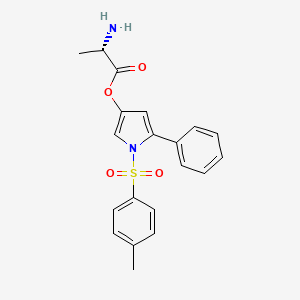

(S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate is a pyrrole-based derivative featuring a phenyl group at position 5, a p-toluenesulfonyl (tosyl) group at position 1, and an (S)-configured 2-aminopropanoate ester at position 2. The stereochemistry of the alanine moiety may influence its biological interactions, particularly in chiral environments such as enzyme binding sites. Its synthesis likely involves acid-catalyzed cyclization, as demonstrated in analogous pyrrole syntheses using p-toluenesulfonic acid (p-TsOH) under reflux in toluene .

Properties

Molecular Formula |

C20H20N2O4S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[1-(4-methylphenyl)sulfonyl-5-phenylpyrrol-3-yl] (2S)-2-aminopropanoate |

InChI |

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-13-17(26-20(23)15(2)21)12-19(22)16-6-4-3-5-7-16/h3-13,15H,21H2,1-2H3/t15-/m0/s1 |

InChI Key |

CUFFVPUCTTYRAB-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)OC(=O)[C@H](C)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)OC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a tosylated pyrrole derivative with a phenyl-substituted aldehyde, followed by esterification with (S)-2-aminopropanoic acid. The reaction conditions often include the use of

Biological Activity

(S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate, also known as (S)-5-Phenyl-3-pyrrolyl N-tosyl-L-alaninate, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C20H20N2O4S, with a molecular weight of 384.45 g/mol. The compound features a pyrrole ring substituted with a phenyl group and a tosyl moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C20H20N2O4S |

| Molecular Weight | 384.45 g/mol |

| Melting Point | 153-155 °C |

| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |

| PubChem CID | 13785328 |

Research indicates that this compound may exhibit various biological activities, including potential inhibitory effects on certain enzymes and pathways involved in disease processes. The presence of the tosyl group suggests possible interactions with biological nucleophiles, which could lead to inhibition of specific enzymes such as acetylcholinesterase or proteases.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can exhibit significant biological activity:

- Acetylcholinesterase Inhibition : Analogous compounds have shown micromolar IC50 values against acetylcholinesterase, indicating potential for use in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : Preliminary studies suggest that certain derivatives may induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms and efficacy .

Case Study 1: Acetylcholinesterase Inhibition

A study conducted on a series of pyrrole-based compounds revealed that modifications to the pyrrole ring significantly enhanced acetylcholinesterase inhibition. The results indicated that the presence of the tosyl group was crucial for achieving desired inhibitory effects, with IC50 values ranging from 42 to 478 µM depending on the specific structural modifications made .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, derivatives of this compound were tested against common pathogens such as E. coli and S. aureus. The results showed promising antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The table below compares key structural and synthetic features of the target compound with related molecules from the literature:

Key Observations:

- Heterocycle Diversity: The target compound’s pyrrole core contrasts with pyrazole () and spiro indole () systems.

- Substituent Impact: The tosyl group enhances electron-withdrawing properties and may improve metabolic stability compared to simpler esters (e.g., ethyl 2-aminopropanoate derivatives) . The phenyl group at position 5 contributes to hydrophobicity, which could influence membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.